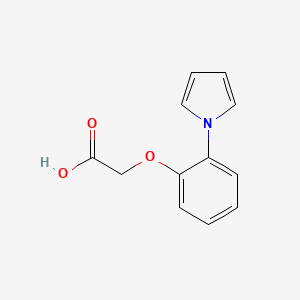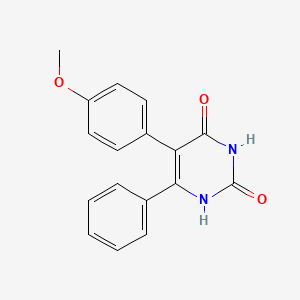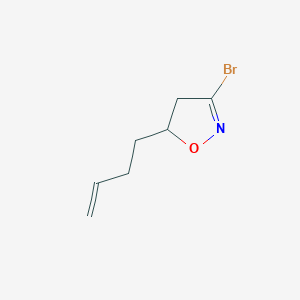
1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid is a fluorinated organic compound with the molecular formula C₉H₁₂F₄O₂ It is characterized by the presence of a cyclohexane ring substituted with a tetrafluoroethyl group and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: 1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with tetrafluoroethylene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to facilitate the addition of the tetrafluoroethyl group to the cyclohexane ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently .
化学反应分析
Types of Reactions: 1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tetrafluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
科学研究应用
1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated groups on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
作用机制
The mechanism of action of 1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the tetrafluoroethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
相似化合物的比较
- 1-(1,1,2,2-Tetrafluoroethyl)cyclopentanecarboxylic acid
- 1-(1,1,2,2-Tetrafluoroethyl)cyclohexane-1-carboxylic acid
- 1,1,2,2-Tetrafluoroethyl ethyl ether
Uniqueness: 1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid is unique due to its specific substitution pattern and the presence of both a cyclohexane ring and a tetrafluoroethyl group. This combination imparts distinct chemical and physical properties, such as high thermal stability and resistance to chemical degradation, making it valuable in various applications .
属性
CAS 编号 |
144194-04-7 |
|---|---|
分子式 |
C9H12F4O2 |
分子量 |
228.18 g/mol |
IUPAC 名称 |
1-(1,1,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H12F4O2/c10-6(11)9(12,13)8(7(14)15)4-2-1-3-5-8/h6H,1-5H2,(H,14,15) |
InChI 键 |
LJIPDHDAWUUROB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C(=O)O)C(C(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897176.png)

![5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-](/img/structure/B12897191.png)
![N-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide](/img/structure/B12897193.png)
![5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12897198.png)

![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12897214.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897221.png)

![2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12897237.png)

![5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B12897261.png)


